molecular formula C20H18N4O5S2 B5042049 4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide

4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B5042049
M. Wt: 458.5 g/mol
InChI Key: QWBOIPYIGJQTEJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, thiazolyl, carbamothioyl, and nitrobenzamide groups

Preparation Methods

The synthesis of 4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the thiazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbamothioyl group: This can be achieved through the reaction of the thiazole derivative with isothiocyanates.

    Attachment of the nitrobenzamide group: This step involves the coupling of the intermediate with a nitrobenzoyl chloride derivative.

    Ethoxylation and methoxylation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide can be compared with similar compounds such as:

    4-methoxybenzenamide, N-(4-methoxyphenyl)-: This compound shares the methoxyphenyl and benzenamide groups but lacks the thiazole and nitro groups.

    4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: This compound has a similar ethoxy and methoxyphenyl structure but differs in the rest of its molecular framework.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned.

Properties

IUPAC Name

4-ethoxy-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-3-29-17-9-6-13(10-16(17)24(26)27)18(25)22-19(30)23-20-21-15(11-31-20)12-4-7-14(28-2)8-5-12/h4-11H,3H2,1-2H3,(H2,21,22,23,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBOIPYIGJQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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